

An In-Depth Technical Guide to Methyl 3-azetidineacetate Trifluoroacetate Salt

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 3-azetidineacetate trifluoroacetate salt
Cat. No.:	B572483

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-azetidineacetate trifluoroacetate salt is a chemical compound of interest in the field of medicinal chemistry and drug discovery. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure known to impart favorable physicochemical properties to molecules, such as improved metabolic stability and solubility.^[1] This technical guide provides a comprehensive overview of the fundamental properties of **Methyl 3-azetidineacetate trifluoroacetate salt**, general experimental considerations, and the broader context of the biological significance of azetidine-containing compounds.

Core Properties

While specific experimental data for **Methyl 3-azetidineacetate trifluoroacetate salt** is limited in publicly available literature, the following tables summarize its known fundamental properties, along with those of its parent amine and the trifluoroacetate counter-ion for comparative analysis.

Table 1: Fundamental Properties of **Methyl 3-azetidineacetate Trifluoroacetate Salt**

Property	Value	Source
CAS Number	1313738-62-3	[2]
Molecular Formula	C ₈ H ₁₂ F ₃ NO ₄	[3]
Molecular Weight	243.18 g/mol	[3]
Appearance	Colorless to off-white Solid-Liquid Mixture	[3]
Purity	95%-98% (typical)	[2]
Storage Conditions	Under inert gas (nitrogen or Argon) at 2-8°C	[3]

Table 2: Properties of the Parent Amine - Methyl 2-(azetidin-3-yl)acetate

Property	Value	Source
CAS Number	890849-61-3	[4]
Molecular Formula	C ₆ H ₁₁ NO ₂	[4]
Molecular Weight	129.16 g/mol	[4]
IUPAC Name	methyl 2-(azetidin-3-yl)acetate	[4]

Table 3: Properties of the Counter-ion - Trifluoroacetic Acid

Property	Value	Source
CAS Number	76-05-1	PubChem
Molecular Formula	C ₂ HF ₃ O ₂	PubChem
Molecular Weight	114.02 g/mol	PubChem
Boiling Point	72.4 °C	PubChem
Melting Point	-15.4 °C	PubChem
Density	1.489 g/cm ³ at 20 °C	PubChem

Experimental Protocols and Considerations

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of **Methyl 3-azetidineacetate trifluoroacetate salt** are not readily available. However, based on general organic chemistry principles and literature on related compounds, a general workflow can be proposed.

Synthesis

The synthesis of **Methyl 3-azetidineacetate trifluoroacetate salt** would likely involve the reaction of Methyl 2-(azetidin-3-yl)acetate with trifluoroacetic acid.

- Step 1: Synthesis of Methyl 2-(azetidin-3-yl)acetate: This precursor could be synthesized through various established routes for creating substituted azetidines, such as the intramolecular cyclization of a suitable γ -amino ester derivative.[5][6]
- Step 2: Salt Formation: The trifluoroacetate salt is formed by treating the free base, Methyl 2-(azetidin-3-yl)acetate, with trifluoroacetic acid in an appropriate solvent. The product can then be isolated by precipitation and filtration or by removal of the solvent under reduced pressure.[7]

Purification

Purification of the final salt product is crucial to remove any unreacted starting materials or byproducts.

- Recrystallization: If the compound is a solid, recrystallization from a suitable solvent system can be an effective purification method.
- Chromatography: For more challenging purifications, techniques like reversed-phase high-performance liquid chromatography (HPLC) can be employed. It is important to note that the trifluoroacetic acid used in the mobile phase for HPLC can result in the final product being isolated as the TFA salt.[8][9]

Analysis

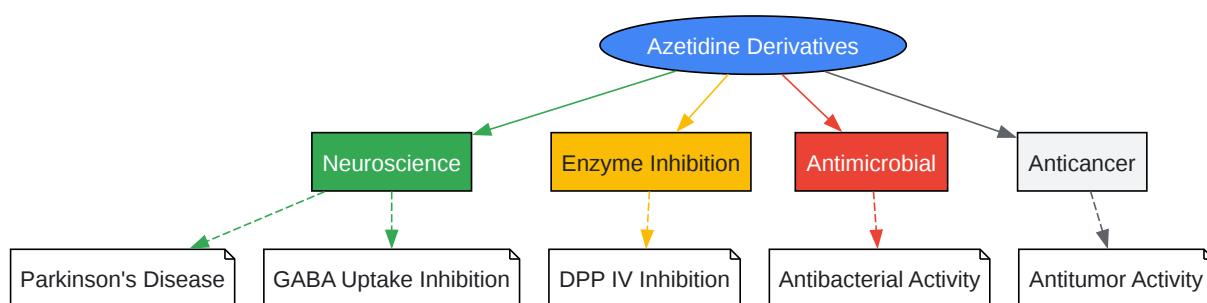
Standard analytical techniques would be used to confirm the identity and purity of the synthesized compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would be essential to confirm the structure of the molecule. Spectral data for similar trifluoroacetate salts can be used as a reference.[10][11]
- Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the cation and confirm the presence of the trifluoroacetate counterion.[12]
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups present in the molecule.

[Click to download full resolution via product page](#)

A general experimental workflow for the synthesis and characterization of the target compound.

Biological Significance of Azetidine Derivatives


While no specific biological activity has been reported for **Methyl 3-azetidineacetate trifluoroacetate salt**, the azetidine ring is a key pharmacophore in a wide range of biologically active molecules. Its unique conformational constraints and ability to introduce a nitrogen atom into a rigid framework make it an attractive scaffold for drug design.[13][14][15][16]

Azetidine derivatives have been investigated for a multitude of therapeutic applications, including:

- Neuroscience: Azetidine-based compounds are promising for the development of treatments for neurological diseases such as Parkinson's disease, Tourette's syndrome, and ADHD.[17] They have also been explored as GABA uptake inhibitors and have shown activity at NMDA receptors.[18][19]

- Enzyme Inhibition: The azetidine scaffold has been incorporated into inhibitors of various enzymes, including dipeptidyl peptidase IV (DPP IV), which is a target for type 2 diabetes treatment.[20]
- Antimicrobial and Anticancer Activity: The azetidine ring is a component of numerous compounds with demonstrated antibacterial and anticancer properties.[13][14]

The diverse biological activities of azetidine derivatives highlight the potential of **Methyl 3-azetidineacetate trifluoroacetate salt** as a building block or a candidate for further investigation in various drug discovery programs.

[Click to download full resolution via product page](#)

Diverse biological activities reported for various azetidine derivatives.

Conclusion

Methyl 3-azetidineacetate trifluoroacetate salt is a valuable chemical entity for researchers in drug discovery and development. While specific data on this compound is limited, its structural components—the azetidine ring and the acetate moiety—are well-represented in a wide array of biologically active molecules. This guide provides the currently available fundamental data and outlines general experimental approaches. The broader context of the pharmacological importance of azetidine derivatives suggests that this compound holds potential as a versatile building block for the synthesis of novel therapeutic agents. Further research is warranted to fully elucidate its specific physicochemical and biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US4760177A - Process for preparing alkali metal salts of trifluoroacetic acid in the anhydrous and crystalline state - Google Patents [patents.google.com]
- 2. Methyl 3-azetidineacetate trifluoroacetate salt, CasNo.1313738-62-3 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]
- 3. Methyl 3-azetidineacetate trifluoro-acetate | 1313738-62-3 [amp.chemicalbook.com]
- 4. Methyl 2-(azetidin-3-yl)acetate | C6H11NO2 | CID 53408531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates | MDPI [mdpi.com]
- 7. data.epo.org [data.epo.org]
- 8. Simple, rapid method for converting a peptide from one salt form to another - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. N-METHYLANILINIUM TRIFLUOROACETATE(29885-95-8) 1H NMR spectrum [chemicalbook.com]
- 12. Methyl trifluoroacetate [webbook.nist.gov]
- 13. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lifechemicals.com [lifechemicals.com]
- 15. img01.pharmablock.com [img01.pharmablock.com]
- 16. Azetidines - Enamine [enamine.net]
- 17. sciencedaily.com [sciencedaily.com]

- 18. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Methyl 3-azetidineacetate Trifluoroacetate Salt]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b572483#methyl-3-azetidineacetate-trifluoroacetate-salt-fundamental-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com